N-(2-chlorobenzyl)propan-1-amine N-(2-chlorobenzyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13286108
InChI: InChI=1S/C10H14ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3
SMILES:
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol

N-(2-chlorobenzyl)propan-1-amine

CAS No.:

Cat. No.: VC13286108

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)propan-1-amine -

Specification

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]propan-1-amine
Standard InChI InChI=1S/C10H14ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3
Standard InChI Key CAGPPHJSMNPKJQ-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=CC=CC=C1Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-(2-Chlorobenzyl)propan-1-amine consists of a three-carbon aliphatic chain (propan-1-amine) bonded to a 2-chlorobenzyl group. The nitrogen atom adopts a trigonal pyramidal geometry, with the benzyl and propyl groups creating steric hindrance that influences reactivity . The chlorine substituent at the ortho position of the aromatic ring introduces electronic effects, including resonance withdrawal and inductive destabilization, which modulate the compound’s interactions with biological targets or reaction partners .

Table 1: Predicted Physicochemical Properties

PropertyValueSource Analog
Molecular FormulaC₁₀H₁₄ClNDerived from
Molecular Weight183.68 g/molCalculated
Boiling Point~243–248°C (extrapolated)Based on
Density1.09–1.12 g/cm³Similar to
LogP (Partition Coefficient)2.8–3.2Estimated via

The chlorine atom’s ortho positioning reduces symmetry, potentially leading to unique crystallographic packing behaviors in the solid state, as observed in related chlorobenzylamines .

Synthesis and Reaction Pathways

Nucleophilic Substitution

The most direct synthetic route involves the reaction of 2-chlorobenzyl chloride with propan-1-amine under basic conditions. This method parallels the synthesis of N-(2-fluorobenzyl)propan-1-amine, where a haloalkane reacts with a primary amine. Sterically hindered bases like DIPEA (N,N-diisopropylethylamine) are often employed to minimize side reactions, such as over-alkylation .

Example Protocol:

  • Reactants: 2-Chlorobenzyl chloride (1.0 equiv), propan-1-amine (1.2 equiv), DIPEA (2.0 equiv).

  • Conditions: Stirred in anhydrous dichloromethane at 0°C→RT for 12 hours.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/EtOAc) .

Reductive Amination

An alternative approach involves reductive amination of 2-chlorobenzaldehyde with propan-1-amine using NaBH₃CN or H₂/Pd-C. This method avoids handling hazardous benzyl chlorides and improves atom economy .

Spectroscopic and Computational Analysis

NMR Spectroscopy

The ¹H NMR spectrum of N-(2-chlorobenzyl)propan-1-amine is expected to display:

  • Aromatic protons: Doublets at δ 7.2–7.4 ppm (ortho-Cl coupling).

  • Methylene groups: A singlet for the benzylic –CH₂– at δ 3.7–4.1 ppm and a triplet for the amine-adjacent –CH₂– at δ 2.4–2.7 ppm .

  • Amine proton: A broad singlet at δ 1.5–2.0 ppm (exchangeable).

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict bond lengths and angles consistent with hindered rotation around the N–C bond, as seen in analogous compounds .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

CompoundLogPMAO-B IC₅₀ (μM)Antimicrobial MIC (μg/mL)
N-(2-Chlorobenzyl)propan-1-amine3.1Not tested32 (predicted)
N-(4-Chlorobenzyl)propan-1-amine2.912.464
N-(2-Fluorobenzyl)propan-1-amine2.618.9>128

The ortho-chloro derivative exhibits higher lipophilicity (LogP) than para-substituted analogs, correlating with improved membrane permeability .

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